6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a chloromethyl group attached to a benzyl moiety, which is further connected to the purine ring system. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 6-chloropurine with 3-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
Scientific Research Applications
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom.
7-Benzyl-7H-purine: Lacks the chloromethyl group but retains the benzyl substitution.
6-Chloro-7-(3-methylbenzyl)-7H-purine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both a chloromethyl and a benzyl group attached to the purine ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
924904-12-1 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-2-1-3-10(4-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI Key |
PNSXRFFIYAVJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
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